1H-imidazo[1,2-a]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
251-91-2 |
|---|---|
Molecular Formula |
C5H5N3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C5H5N3/c1-3-8-4-2-7-5(8)6-1/h1-4H,(H,6,7) |
InChI Key |
WWWMWOWPAWAERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 1,2 a Imidazole and Its Derivatives
Established Synthetic Pathways for the Core 1H-Imidazo[1,2-a]imidazole Ring System
The construction of the this compound ring system is primarily achieved through the formation of the second five-membered ring onto a pre-existing imidazole (B134444) core. Several established methods have been reported, often involving cyclization reactions.
Cyclization Reactions from Diamine Precursors
A fundamental approach to the synthesis of the this compound core involves the cyclization of 2-aminoimidazole derivatives. One of the earliest methods describes the alkylation of 2-aminoimidazole with bromoacetaldehyde (B98955) diethyl acetal, followed by hydrolysis and cyclization under acidic conditions to yield the parent this compound. researchgate.net This two-step process provides a foundational route to the unsubstituted ring system.
Another established cyclization strategy involves the reaction of 2-aminoimidazoles with α-haloketones. This method, analogous to the well-known Tschitschibabin reaction for imidazo[1,2-a]pyridines, offers a versatile entry to substituted this compound derivatives. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminoimidazole followed by intramolecular condensation between the newly introduced ketone and the exocyclic amino group.
A [3+2] cyclization approach has also been reported, utilizing oxaldiimidoyl chlorides and 2-aminoimidazoles in the presence of a base like triethylamine (B128534) in dimethylformamide (DMF) at reflux, affording moderate yields of the desired products. researchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex heterocyclic scaffolds, offering advantages such as operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds in a single step. ua.esmdpi.com Several MCRs have been successfully applied to the synthesis of this compound derivatives.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoimidazole, an aldehyde, and an isocyanide. thieme-connect.comresearchgate.net This reaction, typically catalyzed by a Lewis or Brønsted acid, efficiently constructs the 1H-imidazo[1,2-a]imidazol-5-amine scaffold. thieme-connect.com The reaction has been optimized with respect to catalyst, solvent, and temperature. Aromatic aldehydes, particularly those with electron-withdrawing groups, have been shown to give the best yields. thieme-connect.com However, the scope can be limited by steric factors, as 4-substituted 2-aminoimidazoles may fail to cyclize. thieme-connect.com Zirconium(IV) chloride has been employed as an effective mediator for this transformation. researchgate.net
Another significant MCR is a variation of the Strecker reaction. researchgate.net This involves the one-pot reaction of a 2-aminoimidazole-4,5-dicarbonitrile, an aromatic aldehyde, and benzoyl cyanide in pyridine (B92270). researchgate.netresearchgate.net This method provides a high-yield route to this compound-3-amine derivatives. researchgate.netresearchgate.net
The following table summarizes key multicomponent reactions for the synthesis of this compound derivatives.
| Reaction Name | Reactants | Product Type | Catalyst/Conditions | Reference(s) |
| Groebke–Blackburn–Bienaymé | 2-Aminoimidazole, Aldehyde, Isocyanide | 1H-Imidazo[1,2-a]imidazol-5-amines | Zirconium(IV) chloride, Scandium(III) triflate | thieme-connect.comresearchgate.net |
| Strecker-type Reaction | 2-Aminoimidazole-4,5-dicarbonitrile, Aromatic aldehyde, Benzoyl cyanide | This compound-3-amines | Pyridine, Microwave heating | researchgate.netresearchgate.net |
Microwave-Assisted and Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. Microwave-assisted synthesis and the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives. researchgate.netnih.govtubitak.gov.tr
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of this compound derivatives. For instance, the aforementioned Strecker-type multicomponent reaction is highly efficient under controlled microwave heating, offering a green and operationally simple protocol. researchgate.netresearchgate.net Similarly, microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines has been reported as a method to obtain mono- and disubstituted-2-amino-1H-imidazoles, which are key precursors for the this compound core. scispace.com This approach avoids the harsh acidic conditions often required in conventional methods. scispace.com
Green chemistry protocols for related fused imidazole systems often utilize water as a solvent, avoid hazardous catalysts, and employ one-pot procedures to minimize waste. connectjournals.com For example, a microwave-assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been developed using ethanol (B145695) as a green solvent and p-toluenesulfonic acid as a catalyst. nih.govtubitak.gov.tr Such strategies highlight the potential for developing greener syntheses for the this compound system.
The table below provides examples of microwave-assisted and green chemistry approaches.
| Methodology | Reactants | Key Features | Reference(s) |
| Microwave-Assisted Strecker Reaction | 2-Aminoimidazole-4,5-dicarbonitrile, Aromatic aldehyde, Benzoyl cyanide | Short reaction times, high yields, environmentally friendly | researchgate.netresearchgate.net |
| Microwave-Assisted Hydrazinolysis | Substituted imidazo[1,2-a]pyrimidines | Avoids strong acidic conditions | scispace.com |
| One-pot, two-step MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium (B1175870) acetate (B1210297) | Green solvent (ethanol), microwave heating | nih.govtubitak.gov.tr |
| Catalyst-free synthesis in water | Substituted 2-aminonicotinic acid, Chloroacetaldehyde | Green solvent, catalyst-free, excellent yields | connectjournals.com |
Stereoselective Synthesis of Chiral this compound Congeners
The development of stereoselective methods for the synthesis of chiral this compound congeners is an area of growing interest, driven by the demand for enantiomerically pure compounds in pharmaceutical research. Chiral imidazo[1,2-a]imidazoles have been investigated as asymmetric catalysts. researchgate.net
Strategies for Enantiomeric Excess Control
Controlling the enantiomeric excess in the synthesis of chiral 1H-imidazo[1,2-a]imidazoles can be achieved through various strategies, primarily involving the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. While specific examples for the this compound core are emerging, principles can be drawn from related fused imidazole systems.
For instance, the synthesis of chiral 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been achieved with total diastereoselectivity by reacting α-amino acid arylhydrazides with 2-formylbenzoic acid in water. beilstein-journals.org The chirality is transferred from the α-amino acid precursor to the final tricyclic product. This approach, starting from a chiral pool, is a common and effective strategy for controlling stereochemistry.
Chiral Catalyst and Auxiliary Mediated Syntheses
The use of chiral catalysts is a powerful approach for the enantioselective synthesis of heterocyclic compounds. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts in a variety of asymmetric transformations. nih.gov In the context of related fused imidazoles, CPAs have been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric Groebke–Blackburn–Bienaymé reaction. nih.govsemanticscholar.org This demonstrates the potential of chiral Brønsted acid catalysis for controlling stereochemistry in the synthesis of analogous this compound structures.
The general approach involves the reaction of a prochiral substrate or a set of prochiral reactants in the presence of a substoichiometric amount of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The table below outlines strategies for stereoselective synthesis relevant to the this compound framework.
| Strategy | Method | Example System | Key Features | Reference(s) | | --- | --- | --- | --- | | Chiral Pool Synthesis | Cyclocondensation with a chiral starting material | Synthesis of chiral 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones from α-amino acid arylhydrazides | High diastereoselectivity, chirality transferred from the starting material | beilstein-journals.orgresearchgate.net | | Chiral Catalysis | Asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid | Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines | High enantioselectivity, broad substrate scope | nih.govsemanticscholar.org |
Derivatization and Functionalization Reactions of the this compound Nucleus
The inherent reactivity of the fused imidazole system allows for a range of derivatization reactions. The electron distribution within the bicyclic structure, influenced by the bridgehead nitrogen and the two imidazole rings, dictates the positions susceptible to substitution and functionalization.
Substitution Reactions at Ring Positions
The imidazole ring is generally reactive towards electrophilic attack. globalresearchonline.net In the fused this compound system, this reactivity can be harnessed to introduce various functional groups. While the parent ring is susceptible to electrophilic substitution, it is less prone to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net
One of the fundamental substitution reactions is halogenation. For instance, derivatives such as imidazo[1,2-a]imidazolin-2-ones can be effectively brominated. A synthetic pathway has been developed to produce 6(5)-bromo-5(6)-methylimidazo[1,2-a]imidazolin-2-ones, creating a key intermediate for further functionalization. researchgate.net This bromo-derivative serves as a versatile handle for introducing molecular diversity through subsequent coupling reactions. researchgate.net
In analogous systems like 1H-imidazo[1,2-b]pyrazoles, selective bromination has also been achieved using N-bromosuccinimide (NBS), demonstrating a common strategy for halogenating such fused heterocyclic scaffolds. rsc.org While electrophilic substitution is common, nucleophilic substitution reactions can also occur, particularly on 4H-imidazole derivatives, where residues at the 4- and 5-positions can be exchanged. sci-hub.se
Regioselective Functionalization Strategies
Achieving regioselectivity—the ability to functionalize a specific position on the ring—is paramount for the rational design of complex molecules. For the this compound nucleus and its analogues, direct C-H functionalization and metalation-trapping sequences are powerful strategies.
A significant advancement is the development of ligandless, palladium-catalyzed direct C-H arylation of imidazo[1,2-a]imidazole derivatives. acs.org This methodology allows for the selective formation of carbon-carbon bonds at specific positions of the imidazole ring, reacting various aryl bromides directly with the C-H bonds of the heterocycle. acs.org
For related fused imidazole systems, such as 1H-imidazo[1,2-b]pyrazoles, highly regioselective functionalization has been achieved through the use of organometallic intermediates. rsc.orgresearchgate.net This strategy involves the regioselective deprotonation (metalation) of the heterocyclic core using specialized bases like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl. rsc.orgresearchgate.net The resulting magnesiated or zincated intermediates can then be trapped by a wide array of electrophiles, allowing for the precise installation of substituents like acyl, allyl, or cyano groups at specific sites. rsc.org This organometallic approach provides a robust toolbox for the controlled, stepwise decoration of the heterocyclic scaffold. researchgate.net
Advanced Coupling Reactions
Modern cross-coupling reactions are indispensable tools for building molecular complexity from functionalized heterocyclic cores. For the this compound scaffold, palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are particularly prominent.
The Suzuki-Miyaura cross-coupling reaction has been successfully applied to functionalize bromo-substituted imidazo[1,2-a]imidazolin-2-ones. researchgate.net This reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl groups by coupling the bromo-derivative with corresponding boronic acids. researchgate.net The conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. researchgate.net This method's tolerance for diverse functional groups allows for the creation of large and diversified chemical libraries from a single halogenated intermediate. researchgate.netnih.gov
| Boronic Acid Partner | Catalyst System | Base | Resulting Product Class | Yield Range |
|---|---|---|---|---|
| Arylboronic acids (e.g., Phenyl, 4-Methoxyphenyl) | Pd(PPh₃)₄ | Na₂CO₃ | 6-Aryl-5-methylimidazo[1,2-a]imidazolin-2-ones | Good to Excellent |
| Heteroarylboronic acids (e.g., Pyridin-3-yl) | Pd(PPh₃)₄ | Na₂CO₃ | 6-Heteroaryl-5-methylimidazo[1,2-a]imidazolin-2-ones | Good |
| Vinylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 6-Vinyl-5-methylimidazo[1,2-a]imidazolin-2-ones | Moderate to Good |
The direct C-H arylation mentioned previously also stands as an advanced coupling technique, offering a more atom-economical alternative to traditional cross-coupling by avoiding the pre-functionalization (e.g., halogenation) of the heterocycle. acs.org
| Imidazo[1,2-a]imidazole Substrate | Aryl Halide Partner | Catalyst | Base | Position of Arylation | Yield Range |
|---|---|---|---|---|---|
| 1,6-Dimethyl-1H-imidazo[1,2-a]imidazole | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | C-5 | Good |
| 1,5,6-Trimethyl-1H-imidazo[1,2-a]imidazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | Not specified | Good |
| 1,6-Dimethyl-1H-imidazo[1,2-a]imidazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | K₂CO₃ | C-5 | Excellent |
Furthermore, the Sonogashira coupling reaction is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations. This reaction has been effectively used on related halogenated imidazo-fused systems like imidazo[1,2-a]pyridines and iodoimidazoles, typically employing a palladium-copper co-catalyst system. beilstein-journals.orgresearchgate.net The successful application on these closely related scaffolds suggests its high potential for functionalizing halogenated 1H-imidazo[1,2-a]imidazoles to access alkynylated derivatives. acs.orgtandfonline.com
Mechanistic Investigations of 1h Imidazo 1,2 a Imidazole Reactivity
Elucidation of Cyclization Mechanisms
The formation of the 1H-imidazo[1,2-a]imidazole scaffold is achieved through various cyclization strategies, with the specific mechanism being highly dependent on the starting materials and reaction conditions.
One prominent pathway is the multicomponent reaction (MCR), which allows for the construction of the complex heterocyclic system in a single step from simple precursors. The Groebke-Blackburn-Bienaymé reaction (GBBR), for instance, utilizes 2-aminoimidazoles, aldehydes, and isocyanides to produce 1H-imidazo[1,2-a]imidazol-5-amines. researchgate.net This reaction can be catalyzed by various agents and proceeds through the formation of multiple intermediates in one pot. researchgate.net Similarly, a microwave-assisted Strecker-type reaction between 2-aminoimidazole-4,5-dicarbonitrile, aromatic aldehydes, and benzoyl cyanide provides an efficient, environmentally friendly route to other this compound derivatives. researchgate.net The proposed mechanism for this transformation involves the initial formation of an imine from the aldehyde and aminoimidazole, followed by the addition of cyanide and a subsequent intramolecular cyclization. researchgate.net
Condensation reactions also provide a foundational route to this heterocyclic core. The synthesis of 1H-imidazo[1,2-a]imidazol-2(3H)-ones has been achieved through the condensation of aryl glyoxal (B1671930) monohydrates with guanidine (B92328) hydrochloride. researchgate.net A proposed mechanism for this reaction suggests a series of condensation and cyclization steps to yield the final fused-ring product. researchgate.net
Classic cyclization approaches often involve the reaction of an imidazole (B134444) precursor with a bifunctional electrophile. For example, early methods reported the thermal cyclization of α-halo ketones with ammonia (B1221849) to generate the core structure, and nickel-catalyzed processes have been used for the cyclization of amido-nitriles. More complex, related systems like imidazo[1,2-a]quinoxalines are formed via Pictet-Spengler-type reactions, which proceed through a 6-endo-trig cyclization. rsc.org Quantum chemical calculations have been employed to study these cyclization processes, providing deeper insight into the reaction pathways and the factors controlling ring formation. nih.gov
| Reaction Type | Precursors | Product Type | Key Mechanistic Features |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminoimidazoles, Aldehydes, Isocyanides | 1H-Imidazo[1,2-a]imidazol-5-amines | One-pot, multicomponent synthesis. researchgate.net |
| Strecker-type Reaction | 2-Aminoimidazole-4,5-dicarbonitrile, Aromatic Aldehydes, Benzoyl Cyanide | Substituted 1H-Imidazo[1,2-a]imidazoles | Microwave-assisted, formation of imine intermediate followed by cyclization. researchgate.net |
| Condensation Reaction | Aryl Glyoxal Monohydrates, Guanidine Hydrochloride | 1H-Imidazo[1,2-a]imidazol-2(3H)-ones | Condensation followed by intramolecular cyclization. researchgate.net |
| Thermal Cyclization | α-Halo Ketones, Ammonia | 1,6-Dimethyl-1H-imidazo[1,2-a]imidazole | Classic cyclization strategy. |
Detailed Analysis of Benzylation and Alkylation Pathways
The benzylation and alkylation of the this compound scaffold are critical for creating derivatives and for applications such as phase-transfer catalysis. The presence of multiple nitrogen atoms in the heterocyclic system makes regioselectivity a key challenge in these reactions.
In the related 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole system, methylation or benzylation occurs at the tertiary nitrogen, creating a cationic quaternary derivative. smolecule.com This process is fundamental to its use as a phase-transfer catalyst, where the resulting cation can shuttle anions between aqueous and organic phases. smolecule.com
Studies on simpler, non-fused imidazoles provide insight into the factors governing regioselectivity. For N-alkylation of 4(5)-nitro-1H-imidazoles, the reaction can yield a mixture of isomers. iau.ir The use of basic media typically favors the formation of the N1-alkyl-4-nitro-1H-imidazole derivative, which is often the sterically less hindered product. iau.ir Phase-transfer catalysis has been shown to provide high regioselectivity and excellent yields for N1-alkylation under mild, room-temperature conditions. iau.ir For instance, the N1-benzylation of 2-methyl-4(5)-nitro-1H-imidazole with benzyl (B1604629) chloride in the presence of K₂CO₃ and a phase-transfer catalyst resulted in the exclusive formation of the 4-nitroimidazole (B12731) isomer. iau.ir
To achieve selective alkylation on a specific nitrogen atom, a protection-deprotection strategy may be necessary. For example, in the synthesis of N-3 alkylated phenyl-imidazoles, the N-1 position was first protected with acrylonitrile. nih.gov Subsequent benzylation generated a quaternary salt at the N-3 position, followed by deprotection to yield the desired N-3 benzylated product. nih.gov The structural assignment of different regioisomers formed during alkylation is often established using advanced NMR techniques, such as ¹H-¹H NOESY and HMBC experiments. researchgate.net
| Substrate | Reagent | Conditions | Outcome/Regioselectivity |
| 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole | Methylating or benzylating agents | Biphasic system | Generation of a cationic species via reaction at the tertiary nitrogen. smolecule.com |
| 2-Methyl-4(5)-nitro-1H-imidazole | Benzyl halides | K₂CO₃, Acetonitrile, Phase-transfer catalyst (TBAB) | Highly regioselective N1-alkylation to form N1-benzyl-2-methyl-4-nitro-1H-imidazoles. iau.ir |
| 4-Phenyl-imidazole | 1. Acrylonitrile (protection) 2. Benzylating agent 3. NaOH (deprotection) | Stepwise synthesis | Selective benzylation at the N-3 position. nih.gov |
| Imidazopyridines/Imidazopyrimidines | 4-Fluorobenzyl bromide | K₂CO₃, DMF | Formation of a mixture of regioisomers, with N-benzylation occurring at a higher ratio on the six-membered ring. researchgate.net |
Nucleophilic and Electrophilic Reaction Profiling
The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electron distribution across its bicyclic framework. Generally, the imidazole ring is electron-rich and thus more susceptible to electrophilic attack than nucleophilic attack. globalresearchonline.net
The nitrogen atoms, particularly the non-bridgehead pyridine-type nitrogen, possess lone pairs of electrons and are the primary nucleophilic centers. smolecule.comglobalresearchonline.net This nucleophilicity drives many of the key synthetic reactions. For instance, in the cyclization to form imidazo[1,2-a]pyridines, the initial step is often the nucleophilic attack of the pyridine (B92270) nitrogen atom of a 2-aminopyridine (B139424) onto an electrophilic carbon, such as that of an α-haloketone or a carbonyl group. bio-conferences.org The nitrogen atoms in the saturated analogue, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, can act as nucleophiles to facilitate substitutions with various electrophilic reagents. smolecule.com
Electrophilic substitution on the imidazole ring typically occurs at the carbon atoms, though it is less common than reactions at the nitrogen centers. globalresearchonline.net To enhance the reactivity and selectivity of substitutions at specific carbon positions, metalation techniques are often employed. The functionalization of the isomeric 1H-imidazo[1,2-b]pyrazole scaffold has been achieved through regioselective magnesiation and zincation using specialized bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.org This process generates a potent nucleophilic carbon center on the ring, which can then be trapped with a wide range of electrophiles, including silyl (B83357) chlorides, sulfonyl cyanides, and acyl chlorides, allowing for precise functionalization. rsc.org
| Reaction Type | Reactive Site | Reagent Type | Example Transformation |
| Nucleophilic Attack by Nitrogen | Non-bridgehead nitrogen | Electrophiles (e.g., alkyl halides, carbonyls) | Alkylation, benzylation, and initial steps of many cyclization reactions. smolecule.combio-conferences.org |
| Electrophilic Substitution at Carbon | C2, C3, C5, C6 positions | Electrophiles | Direct substitution is less common; requires activation. globalresearchonline.net |
| Metalation followed by Electrophilic Trapping | Specific C-H bonds | Metalating agents (e.g., TMPMgCl·LiCl) followed by electrophiles | Regioselective functionalization of the carbon skeleton of related imidazo-heterocycles. rsc.org |
Transition State Characterization in Key Synthetic Transformations
Understanding the transition states of reactions involving this compound is key to rationalizing reaction outcomes, such as regioselectivity and stereocontrol. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for characterizing these high-energy, transient structures.
DFT calculations have been used to analyze the mechanistic details of cyclocondensation reactions that form fused imidazole systems. rsc.org In a study on the formation of imidazo[1,2-a]quinoxaline (B3349733) versus a seven-membered ring alternative, DFT was used to rationalize the observed selectivity. The calculations revealed the involvement of an N-Heterocyclic Carbene (NHC) intermediate and elucidated the energy profiles of the competing 6-endo-trig and 7-exo-trig cyclization pathways, thereby explaining the preferential formation of the six-membered ring product. rsc.org
Quantum chemical calculations have also been used to support postulated reaction mechanisms for the synthesis of related imidazo[1,2-a]pyrimidines. nih.gov By modeling the potential energy surface, researchers can identify the most likely reaction pathway and the structure of the associated transition states. This approach was used to confirm a proposed mechanism involving the interaction of 2-aminoimidazole with N-arylitaconimides, which proceeds through a series of intermediates and transition states leading to the final product. nih.gov
In the context of catalysis, the structure of the transition state is critical for enantioselectivity. For chiral catalysts derived from the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole scaffold, the rigid bicyclic framework creates a well-defined chiral environment. smolecule.com This structure activates substrates through hydrogen bonding and lowers the energy barrier of the transition state for one enantiomer over the other, leading to high enantiomeric excess in reactions like the Strecker reaction. smolecule.com
| Transformation Studied | Computational Method | Key Findings |
| Cyclocondensation Selectivity | Density Functional Theory (DFT) | Rationalized the preferential 6-endo-trig cyclization to form imidazo[1,2-a]quinoxaline over 7-exo-trig cyclization; identified the involvement of an N-Heterocyclic Carbene (NHC) intermediate. rsc.org |
| Recyclization Reactions | Quantum Chemical Calculations | Supported the postulated mechanism for the formation of the imidazo[1,2-a]pyrimidine (B1208166) core from 2-aminoimidazole and N-arylitaconimides. nih.gov |
| Asymmetric Catalysis | Conceptual analysis | The rigid catalyst scaffold derived from tetrahydro-1H-imidazo[1,2-a]imidazole lowers the transition state energy barrier, enabling stereocontrol. smolecule.com |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1h Imidazo 1,2 a Imidazole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-imidazo[1,2-a]imidazole systems in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, detailed information about the molecular framework, electronic environment of nuclei, and dynamic equilibria can be obtained. semanticscholar.orgresearchgate.netresearchgate.net
The parent this compound is noted to have only one annular tautomer, simplifying its spectral analysis compared to derivatives like imidazo[1,2-a]benzimidazole which can exist in two tautomeric forms. semanticscholar.org The pioneering work by Compernolle and Toppet provided the first comprehensive ¹H, ¹³C, and ¹⁵N NMR data for the parent compound and its hydrochloride salt. semanticscholar.org
Proton (¹H) NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. Carbon (¹³C) NMR offers insights into the carbon skeleton, and Nitrogen (¹⁵N) NMR is particularly valuable for probing the electronic structure at the nitrogen centers, which is crucial for understanding tautomerism and protonation sites. semanticscholar.orgresearchgate.net For instance, protonation of the imidazole (B134444) ring results in significant changes in the chemical shifts of all signals, providing a clear method to determine the site of protonation. semanticscholar.org Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are often employed for the unambiguous assignment of all proton and carbon signals. researchgate.net
Studying tautomeric equilibria, especially in substituted derivatives, can be achieved by analyzing changes in chemical shifts under different conditions, such as solvent polarity and temperature. Low-temperature NMR experiments can "freeze" the interconversion between tautomers, allowing for the observation of discrete signals for each form. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|
| ¹H | Varies by substituent | J(H,H) typically 0.2 Hz | Chemical shifts are sensitive to substitution and solvent. |
| ¹³C | Varies by substituent | J(C,H) typically 0.6 Hz | Protonation significantly affects α-carbon chemical shifts. semanticscholar.org |
This table provides a generalized view. Specific data can be found in cited literature.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study intermolecular interactions, particularly hydrogen bonding, in this compound systems. researchgate.net By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum or "fingerprint" of the molecule is obtained. researchgate.netotago.ac.nz
The FT-IR spectrum of an imidazo[1,2-a]imidazole derivative will typically display characteristic bands for various stretching and bending vibrations. For instance, N-H stretching vibrations are indicative of the imidazole ring, while C-H stretching vibrations are also readily identifiable. sci.aminnovareacademics.in The positions of these bands can be influenced by the electronic effects of substituents on the ring system.
A key application of FT-IR in the study of these compounds is the investigation of hydrogen bonding. mdpi.com The presence of strong intermolecular hydrogen bonds, such as N-H···N interactions which can lead to the formation of dimers or larger supramolecular assemblies, results in a broadening and shifting of the N-H stretching band to lower frequencies. semanticscholar.orgnih.gov This provides direct evidence for the types of intermolecular associations occurring in the solid state or in concentrated solutions. The analysis of vibrational modes can be further supported by theoretical calculations, such as Density Functional Theory (DFT), to provide a more detailed assignment of the observed bands. mdpi.comrsc.org
Table 2: Typical FT-IR Vibrational Frequencies for Imidazo[1,2-a]imidazole Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| N-H stretch | 3400 - 3500 | Indicates the presence of the imidazole N-H group. Broadening suggests hydrogen bonding. innovareacademics.in |
| Aromatic C-H stretch | 3000 - 3100 | Characteristic of the C-H bonds on the aromatic rings. sci.aminnovareacademics.in |
| Aliphatic C-H stretch | 2850 - 3000 | Present if alkyl substituents are on the molecule. sci.aminnovareacademics.in |
| C=N stretch | 1550 - 1650 | Associated with the carbon-nitrogen double bonds within the imidazole rings. innovareacademics.in |
| C=C stretch | 1400 - 1600 | Corresponds to the carbon-carbon double bonds in the aromatic system. innovareacademics.in |
Mass Spectrometry (HRMS, LC-MS(ESI)) for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elemental composition of this compound compounds, as well as for elucidating their fragmentation patterns, which can aid in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with less than 5 ppm deviation, allowing for the unambiguous determination of a compound's molecular formula. acs.orgkoreascience.kr This is crucial for verifying the identity of newly synthesized derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is commonly used for the analysis of these compounds. mdpi.comusp.org ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. usp.org By coupling LC with MS, complex mixtures can be separated prior to mass analysis.
Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented through collision-induced dissociation (CID), are invaluable for structural elucidation. scirp.org The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways often involve the cleavage of the fused ring system or the loss of substituents. koreascience.krresearchgate.net For example, in some imidazo[1,2-a]pyridine (B132010) derivatives, a common fragmentation is the homolytic cleavage of the bond at the 3-position of the ring. researchgate.net The study of these fragmentation pathways, often supported by computational thermochemistry, is essential for the structural characterization of novel this compound derivatives. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound system. researchgate.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated π-electron system of the molecule.
The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands that correspond to π→π* and n→π* electronic transitions. semanticscholar.org The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents on the fused ring system. researchgate.net
For instance, extending the conjugated system, such as in benzo-annulated derivatives, typically results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. researchgate.net The solvent polarity can also influence the position of the absorption bands, an effect known as solvatochromism. In some cases, a blue shift (hypsochromic effect) is observed upon dilution, which can be attributed to the disruption of intermolecular aggregates like dimers. semanticscholar.org Time-dependent density functional theory (TD-DFT) calculations are often used in conjunction with experimental data to assign the observed electronic transitions. researchgate.netacs.org
Table 3: Representative UV-Vis Absorption Data for Imidazo[1,2-a]imidazole Systems
| Compound Type | Typical λmax (nm) | Electronic Transition | Notes |
|---|---|---|---|
| Parent this compound | ~206 | π→π* | The exact value can vary with solvent. wikipedia.org |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.com
This technique provides unequivocal proof of the molecular structure and connectivity. For example, the X-ray crystal structure of imidazo[1,2-a]benzimidazole has confirmed that it crystallizes as dimers. semanticscholar.org
Table 4: Illustrative Crystallographic Data for an Imidazo[1,2-a]imidazole Derivative
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Key Bond Lengths (e.g., C=N, C-N) | ~1.3-1.4 Å | Provides precise information on the bonding within the molecule. |
This table presents a generalized example. Specific crystallographic data is unique to each compound and can be found in dedicated structural reports and databases.
Applications of 1h Imidazo 1,2 a Imidazole in Advanced Chemical Research
Organocatalysis and Asymmetric Synthesis Leveraging the 1H-Imidazo[1,2-a]imidazole Scaffold
The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze stereoselective transformations, has emerged as a powerful tool in modern organic synthesis. The this compound framework has been explored as a chiral scaffold for the design of efficient organocatalysts.
The imidazo[1,2-a]pyridine (B132010) core, a closely related structure, has been successfully employed in the development of chiral organocatalysts. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction. nih.gov By employing a chiral phosphoric acid catalyst, a variety of these atropisomers were synthesized with high to excellent yields and enantioselectivities. nih.gov The application of this axially chiral scaffold in developing new organocatalysts was also explored, demonstrating its potential in asymmetric transformations. nih.gov
In a notable example, the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides, was catalyzed by a chiral phosphoric acid. This yielded a range of imidazo[1,2-a]pyridine atropoisomers with impressive stereocontrol. nih.gov Extensive control experiments revealed that a remote hydrogen bonding donor on the substrates played a crucial role in achieving high stereoselectivity. nih.gov
The catalytic activity of imidazo[1,2-a]imidazole-based organocatalysts is intrinsically linked to the electronic and structural features of the heterocyclic framework. The nitrogen atoms within the ring system can act as Lewis bases, activating substrates through hydrogen bonding or other non-covalent interactions. mdpi.com This activation is a key principle in many organocatalytic reactions. mdpi.com
In the context of the aforementioned asymmetric Groebke-Blackburn-Bienaymé reaction, the imidazo[1,2-a]pyridine scaffold, once formed, can itself possess catalytic properties. The nitrogen atoms can influence the reactivity of adjacent functional groups, thereby participating in the catalytic cycle. While detailed mechanistic studies specifically on this compound catalysts are still emerging, the principles observed with related fused imidazole (B134444) systems provide a strong foundation for understanding their role. The ability of the scaffold to form specific, organized transition states through non-covalent interactions is fundamental to achieving high levels of stereocontrol.
Coordination Chemistry and Ligand Design
The nitrogen-rich this compound scaffold is an excellent candidate for the design of novel ligands for coordination chemistry. The nitrogen atoms can act as donor sites, coordinating to metal ions to form a wide array of metal complexes with diverse geometries and electronic properties.
The imidazole moiety, a key component of the this compound structure, is well-established as a versatile ligand in coordination chemistry. wikipedia.org The imine nitrogen is the primary binding site for metal ions, acting as a pure sigma-donor. wikipedia.org This fundamental interaction has been exploited to create a variety of metal complexes with applications in catalysis and materials science. azjournalbar.comnih.gov
Researchers have synthesized and characterized numerous transition metal complexes derived from imidazole and its derivatives. azjournalbar.comresearchgate.net For example, complexes of Cr(III), Co(II), and Zn(II) with 1H-imidazole have been reported, with the ligand acting as a monodentate coordinator through a nitrogen atom. azjournalbar.com Similarly, gold(III) complexes with imidazo[1,2-a]pyridine derivatives have been synthesized and characterized. nih.gov These studies demonstrate the potential of the broader class of imidazo-fused heterocycles, including this compound, to form stable and structurally diverse metal complexes. The rigid bicyclic nature of the this compound scaffold can offer pre-organized binding sites, potentially leading to complexes with unique catalytic or photophysical properties.
The principles of coordination chemistry extend to the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs). MOFs are constructed from metal ions or clusters linked together by organic ligands. The imidazole moiety has been extensively used as a building block for MOFs due to its ability to bridge metal centers. rsc.orgresearchgate.netresearchgate.net
Cationic MOFs have been constructed using trigonal imidazole-containing ligands for applications such as anion exchange. rsc.org Furthermore, imidazole-functionalized MOFs have been developed for applications in sensing and adsorption. researchgate.net The coordination of imidazole groups within the MOF structure can also create active sites for catalysis. For instance, grafting imidazole species onto the coordinatively unsaturated sites of a chromium-based MOF, MIL-101(Cr), was shown to enhance CO2 capture and catalytic activity for the formation of cyclic carbonates. soton.ac.uk The strong interaction between the imidazole and the exposed chromium sites was confirmed by Density Functional Theory (DFT) calculations. soton.ac.uk These examples highlight the significant potential of incorporating this compound-based ligands into MOFs to create functional materials with tailored properties.
As a Privileged Scaffold for Heterocycle Synthesis and Diversification
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The imidazole ring is considered a privileged structure due to its presence in numerous biologically active compounds. doaj.orgbiomedpharmajournal.orgmdpi.com The this compound core, as a fused and more complex version of the imidazole scaffold, also serves as a valuable starting point for the synthesis of a wide range of other heterocyclic systems.
The inherent reactivity of the this compound ring system allows for its functionalization and elaboration into more complex structures. Various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, have been employed to construct and diversify imidazo-fused heterocycles. rsc.org For example, multicomponent reactions have been utilized for the synthesis of bioactive imidazo (B10784944) azjournalbar.comdoaj.orgrsc.orgtriazole analogues. nih.gov
Furthermore, selective functionalization of related imidazo-fused systems, such as 1H-imidazo[1,2-b]pyrazole and imidazo[1,2-a]pyrazine (B1224502), has been achieved through organometallic intermediates. rsc.orgrsc.org These methods allow for the precise introduction of various substituents onto the heterocyclic core, enabling the creation of libraries of diverse compounds for biological screening or materials science applications. The ability to readily access a variety of derivatives underscores the value of the this compound scaffold as a versatile platform for the development of novel heterocyclic compounds.
Construction of Fused-Ring Systems
The this compound nucleus serves as a foundational building block for the synthesis of more elaborate fused heterocyclic systems. The presence of multiple nitrogen atoms and a reactive imidazole ring provides strategic points for annulation and cyclization reactions, enabling the creation of diverse molecular frameworks with potential applications in medicinal chemistry and materials science.
One notable strategy involves the iron-catalyzed C-H amination for the construction of various imidazole-fused ring systems. This method is environmentally friendly, utilizing anisole (B1667542) as a green solvent and producing water as the only byproduct organic-chemistry.org. The process facilitates the formation of complex N-heterocycles, including imidazo[1,5-a]imidazoles, through the cleavage of C(sp3)−H bonds and the formation of new C−N bonds organic-chemistry.org. These imidazole-fused rings are significant for their applications in biological fields and as N-heterocyclic carbene ligands organic-chemistry.org.
Another approach involves the reaction of porphyrin-2,3-diones with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) to afford 2-aryl-1H-imidazo[4,5-b]porphyrins rsc.org. These fused systems are valuable building blocks for creating multi-porphyrin arrays, which are of interest for their unique photophysical and electronic properties rsc.org.
Furthermore, the synthesis of fused imidazo[1,2-a]pyrimidines can be achieved through intramolecular C–N bond formation and cycloisomerization reactions, highlighting the versatility of the imidazole core in constructing diverse heterocyclic structures jst.go.jp. The development of such synthetic methodologies opens avenues for exploring new chemical entities with novel functions.
Multi-Component Reaction Platforms
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The this compound scaffold and its precursors are frequently employed in MCRs to generate libraries of structurally diverse compounds for high-throughput screening.
A prominent example is the use of 2-aminoimidazoles as key components in three-component reactions. For instance, the reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, mediated by zirconium(IV) chloride, provides an efficient route to novel 5-amino and 5-iminoimidazo[1,2-a]imidazoles researchgate.net. This approach allows for significant structural diversification, yielding new N-fused ring systems with potential pharmacological relevance researchgate.net.
Similarly, the synthesis of bioactive imidazo semanticscholar.orgnih.govchemicalbook.comtriazole analogues has been developed using an MCR involving aminotriazoles, isocyanides, and aldehydes nih.govscispace.com. This strategy has led to the discovery of compounds with good cytotoxic activities against tumor cells nih.govscispace.com.
The development of one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has also been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions organic-chemistry.org. Microwave-assisted three-component condensation reactions on clay surfaces have also been utilized for the solvent-free synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, and pyrimidines jst.go.jp.
These examples underscore the utility of the this compound framework and its precursors as versatile platforms in multi-component reactions, facilitating the rapid assembly of complex and functionally rich molecules.
Future Directions and Emerging Research Avenues for 1h Imidazo 1,2 a Imidazole
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods for constructing the 1H-imidazo[1,2-a]imidazole core and its derivatives is a primary focus of ongoing research. Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. To address these limitations, researchers are exploring innovative strategies that prioritize sustainability and efficiency.
One promising approach is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing waste and saving time and resources. researchgate.netresearchgate.netrsc.org For instance, a highly efficient one-pot synthesis of novel this compound-3-amine derivatives has been developed through a multicomponent reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile. researchgate.netresearchgate.net
Microwave-assisted synthesis is another green technique being increasingly employed. researchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of microwave irradiation has been successfully demonstrated in the Strecker reaction for the synthesis of this compound derivatives. researchgate.net
Furthermore, the development and utilization of eco-friendly and reusable catalysts are gaining traction. nanobioletters.com Researchers are investigating the use of catalysts like copper silicate (B1173343), which offers advantages such as high efficiency, short reaction times, and the use of less hazardous solvents. nanobioletters.com Solvent-free reaction conditions are also being explored to minimize the environmental impact of chemical processes. asianpubs.org The focus on green chemistry principles is expected to lead to more sustainable and economically viable synthetic routes for this important class of compounds. researchgate.netresearchgate.net
| Synthetic Method | Key Features | Example Reactants | Catalyst/Conditions |
| Multicomponent Reaction | One-pot synthesis, high atom economy | Aromatic aldehydes, benzoyl cyanide, 2-aminoimidazole-4,5-dicarbonitrile | Pyridine (B92270), microwave heating researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Aromatic aldehydes, benzoyl cyanide, 2-aminoimidazole-4,5-dicarbonitrile | Controlled microwave heating researchgate.net |
| Green Catalysis | Use of reusable and environmentally benign catalysts | 2-aminopyridines, phenacyl bromides | Copper silicate nanobioletters.com |
| Solvent-Free Synthesis | Reduced waste, simplified purification | Aromatic o-phenylenediamines, aromatic aldehydes, ammonium (B1175870) acetate (B1210297) | 70 ºC asianpubs.org |
Advanced Functionalization Strategies for Tunable Properties
To fully exploit the potential of the this compound scaffold, the development of advanced and regioselective functionalization strategies is crucial. These strategies aim to introduce a wide range of functional groups at specific positions of the heterocyclic core, thereby allowing for the fine-tuning of its physicochemical and biological properties.
Regioselective metalations using organometallic reagents have emerged as a powerful tool for the selective functionalization of related imidazo[1,2-a]pyrazine (B1224502) scaffolds. nih.govrsc.org The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl allows for precise deprotonation at specific carbon atoms, followed by quenching with various electrophiles to introduce desired functionalities. nih.govrsc.org This approach has been successfully applied to achieve polyfunctionalized imidazopyrazine heterocycles. nih.gov
Direct C-H bond functionalization is another highly attractive strategy due to its atom and step economy. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient. Visible light-induced photocatalysis is a rapidly developing area for C-H functionalization of related imidazo[1,2-a]pyridines, enabling the introduction of alkyl, perfluoroalkyl, and other groups at various positions of the ring system. nih.gov
Radical reactions also offer a versatile platform for the functionalization of imidazo[1,2-a]pyridine (B132010) derivatives and are being explored for their applicability to the this compound system. rsc.org These reactions, which can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, allow for the introduction of a diverse array of functional groups. rsc.org
| Functionalization Strategy | Description | Reagents/Catalysts |
| Regioselective Metalation | Selective deprotonation followed by reaction with electrophiles. | TMPMgCl·LiCl, TMP2Zn·2MgCl2·2LiCl nih.govrsc.org |
| Direct C-H Functionalization | Direct introduction of functional groups onto C-H bonds. | Visible light, photocatalysts (e.g., rose bengal, eosin (B541160) Y) nih.gov |
| Radical Reactions | Functionalization via radical intermediates. | Transition metal catalysts, metal-free oxidants, photocatalysts rsc.org |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of 1H-imidazo[1,2-a]imidazoles is essential for optimizing existing methods and designing new, more efficient transformations. Future research will likely focus on detailed mechanistic studies combining experimental and computational approaches.
Plausible reaction mechanisms have been proposed for several synthetic routes to imidazo[1,2-a]imidazole and related fused heterocyclic systems. researchgate.netrsc.orgnih.gov For example, the formation of imidazo[1,2-a]pyridines via a three-component reaction is suggested to proceed through the initial condensation of an aminopyridine with an aldehyde to form an imine, which is then activated by a Lewis acid catalyst to facilitate nucleophilic addition and subsequent cyclization. rsc.orgnih.gov
Computational studies , particularly using Density Functional Theory (DFT), are becoming increasingly valuable for elucidating reaction pathways, predicting regioselectivity, and understanding the electronic properties of intermediates and transition states. nih.govbohrium.com DFT calculations can provide insights into pKa values and N-basicities, which can guide the rational design of regioselective functionalization strategies. nih.govrsc.org By combining computational modeling with experimental validation, a more complete picture of the reaction landscape can be obtained.
Future mechanistic investigations will likely focus on:
Identifying and characterizing key reaction intermediates.
Determining the role of catalysts in activating substrates and controlling selectivity.
Understanding the factors that govern the regioselectivity of functionalization reactions.
Exploring the potential for stereoselective synthesis of chiral this compound derivatives.
Exploration in Advanced Materials Science Components
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the development of advanced materials with novel functionalities. The exploration of its potential in materials science is a rapidly emerging research avenue.
Coordination compounds containing imidazole-based ligands are of significant interest due to their potential applications in catalysis, sensing, and as functional materials. nih.gov The nitrogen atoms in the this compound ring can act as coordination sites for metal ions, leading to the formation of diverse and potentially functional metal-organic frameworks (MOFs) and coordination polymers. nih.gov
The luminescent properties of some imidazole (B134444) derivatives suggest their potential use in the development of fluorescent probes and organic light-emitting diodes (OLEDs). bohrium.comelsevierpure.com By strategically modifying the substituents on the this compound core, it may be possible to tune the emission wavelength and quantum yield of these materials, leading to applications in sensing and optoelectronics.
Furthermore, the ability of the imidazole ring to participate in π-stacking interactions and form hydrogen bonds makes it a valuable component for the design of supramolecular assemblies and liquid crystals. nih.gov These organized structures could find applications in areas such as molecular recognition, self-healing materials, and drug delivery systems.
| Application Area | Potential Role of this compound | Key Properties |
| Coordination Chemistry | Ligand for metal ions | Coordination sites at nitrogen atoms nih.gov |
| Luminescent Materials | Core for fluorescent compounds | Tunable emission properties bohrium.comelsevierpure.com |
| Supramolecular Chemistry | Building block for self-assembly | Ability to form π-stacking interactions and hydrogen bonds nih.gov |
Q & A
What are the foundational synthetic routes for 1H-imidazo[1,2-a]imidazole?
Basic Research Focus
The primary method involves alkylation of 2-aminoimidazole with bromoacetaldehyde diethyl acetal, followed by hydrolysis and cyclization using hydrochloric acid . This approach, developed by Compernolle and Toppet, yields the parent compound and its derivatives. Key validation steps include mass spectrometry and multinuclear NMR (1H, 13C, 15N) for structural confirmation .
How is structural characterization of this compound performed?
Basic Research Focus
Structural elucidation relies on X-ray crystallography and NMR spectroscopy . For example, McNab et al. resolved dimeric crystal structures (e.g., 9H-imidazo[1,2-a]benzimidazole) to confirm tautomeric forms in the solid state . Solution-phase tautomerism is analyzed via 1H and 13C NMR chemical shifts, with comparisons to synthetic derivatives (e.g., 1-methyl or 1-benzyl analogs) .
What advanced cyclization strategies enable functionalization of the imidazo[1,2-a]imidazole core?
Advanced Research Focus
Cyclocondensation and cycloaddition reactions are pivotal. For example, substituted imidazo[1,2-a]pyrimidines are synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., acetylenedicarboxylic esters) . Mechanistic studies reveal regiospecific outcomes influenced by electronic effects of substituents, with yields up to 89% .
How are pharmacological properties of imidazo[1,2-a]imidazole derivatives evaluated experimentally?
Advanced Research Focus
Intraocular pressure (IOP) studies in ocular normotensive rats involve topical instillation of derivatives (e.g., 0.1–0.4% concentrations) and monitoring IOP changes over time . Structural variants (e.g., 9H-imidazo[1,2-a]benzimidazoles vs. pyrimido analogs) are compared to identify substituents enhancing bioactivity .
How do tautomeric equilibria affect the chemical behavior of imidazo[1,2-a]imidazoles?
Advanced Research Focus
Tautomerism is probed via X-ray crystallography (solid-state dimers) and NMR solvent studies (solution-phase dynamics). For instance, 9H-imidazo[1,2-a]benzimidazole adopts a 2b-2b dimeric form in crystals, while solution NMR suggests a dominant tautomer influenced by substituents like methyl or benzyl groups .
What green chemistry approaches improve the synthesis of imidazo[1,2-a]imidazole derivatives?
Advanced Research Focus
Microwave-assisted Strecker reactions enable efficient synthesis of this compound-3-amine derivatives under controlled conditions, reducing reaction times (10–60 min) and bypassing harsh purification steps . Solvent-free cyclization and catalytic methods are also explored to minimize waste .
How do fluorescence properties of imidazo[1,2-a]imidazole derivatives inform material science applications?
Advanced Research Focus
Imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles exhibit strong fluorescence with large Stokes shifts (~100 nm), attributed to extended π-conjugation. X-ray structures and DFT calculations correlate substituent effects (e.g., electron-donating groups) with emission intensity .
What methodologies identify structure-activity relationships (SAR) in imidazo[1,2-a]imidazole-based therapeutics?
Advanced Research Focus
SAR studies combine systematic substitution (e.g., methyl, benzyl, halogen groups) with in vivo bioassays . For IOP-lowering agents, 3D-QSAR models and molecular docking analyze steric/electronic interactions with target proteins (e.g., carbonic anhydrase) .
How are regiospecific syntheses of imidazo[1,2-a]imidazoles achieved?
Advanced Research Focus
Regiospecificity is controlled via precursor design. For example, 4,5-unsymmetrical 1-(arylacetyl)imidazoles react with acetylenedicarboxylic esters to yield single regioisomers, validated by X-ray analysis . Substituent positioning (e.g., para-electron-withdrawing groups) dictates reaction pathways .
What experimental frameworks assess antimicrobial activity of imidazo[1,2-a]imidazole derivatives?
Advanced Research Focus
Derivatives (e.g., 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts) are screened against bacterial/fungal strains via broth microdilution (MIC determination). Structural optimization focuses on alkyl chain length and aromatic substitution to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
